Ethyl 4-(pyridin-4-yl)benzoate
Overview
Description
Ethyl 4-(pyridin-4-yl)benzoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a benzoic acid moiety, which is further esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(pyridin-4-yl)benzoate typically involves the esterification of 4-(4-Pyridinyl)-benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 4-(4-Pyridinyl)-benzoic acid
Reduction: 4-(4-Pyridinyl)-benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Ethyl 4-(pyridin-4-yl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(pyridin-4-yl)benzoate is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Pyridinyl)-benzoic acid
- 4-(4-Pyridinyl)-benzyl alcohol
- 4-(4-Pyridinyl)-benzonitrile
Uniqueness
Ethyl 4-(pyridin-4-yl)benzoate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it a valuable compound for specific applications where the ester functionality is advantageous.
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 4-pyridin-4-ylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-5-3-11(4-6-13)12-7-9-15-10-8-12/h3-10H,2H2,1H3 |
InChI Key |
BOYYUMQANAFKKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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